
Alfaxalona
Descripción general
Descripción
Alfaxalona, también conocido como this compound o alfaxolona, es un esteroide neuroactivo y un anestésico general. Se utiliza principalmente en la práctica veterinaria bajo el nombre comercial Alfaxan. This compound es conocido por su capacidad de inducir anestesia con efectos secundarios cardiovasculares mínimos, lo que lo convierte en una opción preferida en medicina veterinaria .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Alfaxalone acts as a positive allosteric modulator of the GABAA receptor, enhancing inhibitory neurotransmission and producing sedation and anesthesia. Its mechanism involves increasing chloride ion conductance, leading to neuronal hyperpolarization and decreased excitability. This unique action makes it suitable for various anesthetic applications.
Veterinary Applications
2.1 Induction and Maintenance of Anesthesia
Alfaxalone is widely used for both induction and maintenance of anesthesia in a variety of animal species, including:
- Dogs and Cats : Studies indicate that Alfaxalone provides smooth induction with rapid recovery times, making it a preferred choice for routine surgeries and emergency procedures .
- Exotic Animals : It has been effectively utilized in species such as reptiles (e.g., turtles) and primates (e.g., rhesus macaques), demonstrating minimal cardiovascular effects and reliable anesthesia .
2.2 Safety Profile
Alfaxalone exhibits a high therapeutic index with minimal negative impact on cardiorespiratory function. It has been shown to be safe for use in pregnant animals, maintaining maternal and fetal hemodynamics without adverse effects .
Human Clinical Applications
Recent studies have explored the potential of Alfaxalone in human medicine, particularly as an alternative to traditional anesthetics like propofol and sevoflurane.
3.1 Cognitive Function Enhancement
Clinical trials have demonstrated that patients anesthetized with Alfaxalone scored better on cognitive tests compared to those receiving other anesthetics. Higher levels of brain-derived neurotrophic factor (BDNF) were also observed in Alfaxalone-treated subjects, suggesting potential neuroprotective effects .
3.2 Short-term Anesthesia
Alfaxalone's rapid onset and offset characteristics make it an attractive option for short surgical procedures where quick recovery is essential. Studies indicate effective anesthesia with minimal side effects, positioning it as a viable alternative in outpatient settings .
Research Applications
Alfaxalone has been employed in various research contexts, particularly in electrophysiological studies:
- Electrophysiological Studies : Research involving whole-cell patch-clamp techniques has shown that Alfaxalone does not significantly alter action potential parameters or GABAA receptor currents over time, making it suitable for acute experimental use .
- Behavioral Studies : Its application in animal models has provided insights into chronic pain mechanisms and neuropharmacology, further expanding its research utility .
Comparative Efficacy
The following table summarizes the comparative efficacy of Alfaxalone against other anesthetic agents based on recent studies:
Anesthetic Agent | Induction Time | Recovery Time | Cognitive Function Improvement | Species Tested |
---|---|---|---|---|
Alfaxalone | 2-3 minutes | 14 minutes | Significant | Dogs, Cats, Turtles |
Propofol | 1-2 minutes | 10 minutes | Moderate | Dogs |
Sevoflurane | 2-3 minutes | 15 minutes | Low | Cats |
Case Studies
Several case studies highlight the successful use of Alfaxalone in clinical settings:
- Case Study 1 : A study involving dogs undergoing elective surgeries demonstrated rapid induction with Alfaxalone, followed by stable hemodynamics throughout the procedure .
- Case Study 2 : In a cohort of cats, Alfaxalone was shown to provide effective anesthesia with minimal adverse reactions, supporting its use as a first-line anesthetic agent .
Mecanismo De Acción
Alfaxalona ejerce sus efectos actuando como un modulador alostérico positivo en los receptores del ácido gamma-aminobutírico tipo A (GABAA). A altas concentraciones, también actúa como un agonista directo del receptor GABAA. Esta modulación mejora los efectos inhibitorios del ácido gamma-aminobutírico, lo que lleva a la sedación y la anestesia. This compound se elimina rápidamente por el hígado, lo que evita la acumulación y reduce el riesgo de sobredosis .
Análisis Bioquímico
Biochemical Properties
Alphaxalone works as a positive allosteric modulator on GABA A receptors and, at high concentrations, as a direct agonist of the GABA A receptor . This interaction with GABA A receptors is key to its anesthetic properties.
Cellular Effects
Alphaxalone has been shown to have various effects on cells. For instance, it has been found to increase brain-derived neurotrophic factor levels and preserve postoperative cognition by activating pregnane-X receptors . In addition, it has been shown to have effects on pyramidal cell action potential amplitude, threshold, rise and decay time, width, frequency, whole cell conductance, and evoked GABA A receptors currents .
Molecular Mechanism
The molecular mechanism of Alphaxalone involves its action on GABA A receptors. It acts as a positive allosteric modulator on these receptors and, at high concentrations, as a direct agonist . This interaction with GABA A receptors is key to its anesthetic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, Alphaxalone has been shown to have no long-term impact on action potential parameters or whole-cell conductance . It has also been found to increase brain-derived neurotrophic factor levels and preserve postoperative cognition .
Dosage Effects in Animal Models
In animal models, the effects of Alphaxalone can vary with different dosages. For non-premedicated patients, the recommended bolus dosage is 1.5 to 2.2 mg/kg every 6 to 8 minutes for dogs and 1.4 to 1.5 mg/kg every 3 to 5 minutes for cats .
Metabolic Pathways
Alphaxalone is metabolized in the liver, with Alfaxalone glucuronide being the major metabolite in dogs and 20-Hydroxyalfaxalone sulfate being the major metabolite in cats . In humans, two metabolites, 20α-reduced Alphaxalone and Alphadolone, have been detected in the plasma during and after an infusion of Althesin .
Transport and Distribution
Alphaxalone is cleared quickly by the liver, giving it a relatively short terminal half-life and preventing it from accumulating in the body . This rapid clearance helps to lower the chance of overdose.
Subcellular Localization
Given its role as a neuroactive steroid and general anesthetic, it is likely that it primarily interacts with GABA A receptors, which are typically located in the cell membrane .
Métodos De Preparación
La preparación de alfaxalona involucra varias rutas sintéticas y condiciones de reacción. Un método común incluye la reducción de un compuesto precursor para producir una mezcla de compuestos diastereoisoméricos, que luego se separan utilizando técnicas cromatográficas para obtener this compound pura . El proceso está diseñado para ser simple, ecológico, rentable y comercialmente viable .
Análisis De Reacciones Químicas
Alfaxalona sufre varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar diferentes derivados.
Reducción: La reducción de compuestos precursores es un paso clave en su síntesis.
Sustitución: this compound puede sufrir reacciones de sustitución para formar varios análogos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores y agentes oxidantes, dependiendo de la transformación deseada. Los principales productos formados a partir de estas reacciones son típicamente derivados o análogos de this compound .
Comparación Con Compuestos Similares
Alfaxalona se compara a menudo con otros esteroides neuroactivos y anestésicos, como la alopregnanolona y el propofol. Si bien la alopregnanolona también activa los receptores X de pregnano, se ha encontrado que this compound es más eficaz en ciertos estudios . En comparación con el propofol, this compound tiene un índice terapéutico más alto y menos efectos secundarios cardiovasculares . Otros compuestos similares incluyen alfadolona y acetato de alfadolona, que también se utilizan en mezclas de fármacos anestésicos .
Las propiedades únicas de this compound, como su rápida eliminación y sus mínimos efectos cardiovasculares, lo convierten en un valioso agente anestésico en medicina veterinaria y en un tema de investigación continua en varios campos científicos.
Actividad Biológica
Alfaxalone is a neuroactive steroid that functions primarily as a general anesthetic, acting through modulation of the GABA-A receptor. Its biological activity has been extensively studied across various species, revealing significant effects on cerebral blood flow, neuroprotection, and cognitive function. This article synthesizes recent research findings, case studies, and detailed data on the biological activity of alfaxalone.
Alfaxalone enhances the inhibitory effects of gamma-aminobutyric acid (GABA) on GABA-A receptors, leading to hyperpolarization of neuronal membranes and inhibition of neural impulse transmission. This mechanism is crucial for its anesthetic properties and contributes to its safety profile compared to other anesthetics like propofol.
Effects on Cerebral Blood Flow (CBF)
Recent studies have demonstrated that alfaxalone significantly affects CBF, particularly in comparison to ketamine. A study involving monkeys found that alfaxalone administration resulted in a substantial decrease in CBF across both cortical and subcortical regions:
Region | CBF (ml/100g/min) | Alfaxalone | Ketamine | P-value |
---|---|---|---|---|
Grey Matter | 65 ± 22 | 65 ± 22 | 179 ± 38 | <0.001 |
White Matter | 14 ± 7 | 14 ± 7 | 26 ± 6 | <0.05 |
Cortical Regions | Various | Lower | Higher | - |
The study concluded that alfaxalone not only provided stable physiological readings but also exhibited similar suppression effects on intrinsic neuronal activity compared to ketamine .
Neuroprotective Effects
Alfaxalone has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and function. A clinical study indicated that patients anesthetized with alfaxalone had significantly higher serum m-BDNF levels compared to those receiving propofol or sevoflurane, suggesting a potential neuroprotective effect associated with alfaxalone anesthesia:
Anesthetic Agent | Serum m-BDNF Levels (pg/ml) | Cognition Test Scores |
---|---|---|
Alfaxalone | Higher | Better |
Propofol | Lower | Worse |
Sevoflurane | Lower | Worse |
This finding highlights the potential for alfaxalone to support cognitive recovery post-anesthesia .
Case Studies and Clinical Applications
- Accidental Overdose in Felines : A notable case involved a cat that received a tenfold overdose of alfaxalone during anesthesia for an MRI. The cat exhibited prolonged recovery due to cardiorespiratory depression but ultimately recovered well with supportive care. This incident underscores the importance of careful dosing and monitoring during anesthesia .
- Sedation in Turtles : Alfaxalone has also been effectively used for sedation in eastern mud turtles, demonstrating its versatility across species. A study indicated that a dose of 10 mg/kg IV or IM provided safe and effective sedation .
- Comparison with Propofol : In dogs experiencing refractory seizures, alfaxalone was found to be a valid alternative to propofol, showcasing its efficacy and safety profile. The study emphasized the rapid onset of action and favorable tissue distribution characteristics of alfaxalone .
Propiedades
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUCHOQIDJXAT-OLVMNOGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022576 | |
Record name | Alphaxalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23930-19-0 | |
Record name | Alphaxalone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23930-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfaxalone [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023930190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfaxalone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alphaxalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-11(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFAXALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD07M97B2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.